molecular formula C8H15NO5S B13422591 Dhpma

Dhpma

Cat. No.: B13422591
M. Wt: 237.28 g/mol
InChI Key: XGJXKKRTZXBZEB-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl methacrylate (DHPMA) is a diol monomer that has gained attention in various scientific fields due to its unique chemical properties. It is primarily used in the synthesis of hydrophilic organic monoliths, which are essential in affinity chromatography and other separation techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl methacrylate involves the use of N-N’-Methylenebis(acrylamide) as a hydrophilic crosslinker. The process eliminates the need for the time-consuming epoxy ring opening step, which is required in traditional methods . The preparation involves mixing solvents such as dimethyl sulfoxide, 1,4-butanediol, and dodecanol, followed by the addition of N-N’-Methylenebis(acrylamide) and 2,3-dihydroxypropyl methacrylate .

Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl methacrylate is optimized to achieve high efficiency and reduced non-specific interactions. The process parameters are carefully controlled to ensure the desired permeability and protein grafting capacity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl methacrylate undergoes various chemical reactions, including polymerization and crosslinking. These reactions are crucial for the formation of hydrophilic monoliths used in chromatography .

Common Reagents and Conditions: The common reagents used in the reactions involving 2,3-dihydroxypropyl methacrylate include N-N’-Methylenebis(acrylamide) and solvents like dimethyl sulfoxide. The reactions are typically carried out at room temperature with sonication to ensure complete dissolution of the reagents .

Major Products Formed: The major products formed from the reactions involving 2,3-dihydroxypropyl methacrylate are hydrophilic monoliths with high efficiency and reduced non-specific interactions. These monoliths are used in various chromatographic techniques .

Biological Activity

Dihydroxypropyl mercapturic acid (DHPMA) is a significant metabolite derived from the exposure to glycidol and other related compounds. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicokinetics, potential biomarkers, and associated health risks.

Overview of this compound

This compound is formed in the body through metabolic processes involving glycidol, a compound found in various industrial applications and food products. The compound is primarily studied for its role as a biomarker for glycidol exposure, particularly in assessing the risk of cancer and other health effects associated with this exposure.

Toxicokinetics of this compound

The toxicokinetics of this compound has been extensively studied to understand its formation, metabolism, and excretion. Key findings include:

  • Formation : this compound is produced from glycidol via conjugation with glutathione, leading to the formation of mercapturic acid metabolites. This process is crucial for detoxifying glycidol and reducing its potential harmful effects .
  • Excretion : Studies indicate that urinary excretion of this compound serves as a reliable biomarker for assessing human exposure to glycidol. The kinetics of this compound in urine can reflect both acute and chronic exposure scenarios .

Biological Activity and Health Implications

The biological activity of this compound encompasses various aspects, including its potential genotoxicity and role as a biomarker:

  • Genotoxicity : Research has shown that while glycidol itself exhibits genotoxic properties, the extent to which this compound contributes to these effects is still under investigation. Some studies suggest that this compound may not possess significant genotoxic activity compared to its parent compound .
  • Biomarker Utility : this compound levels in urine have been validated as biomarkers for assessing exposure to glycidol. Monitoring these levels can help evaluate the risk associated with dietary intake or occupational exposure to glycidol .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in understanding exposure risks:

  • Human Biomarker Studies : A study involving human subjects demonstrated that urinary levels of this compound correlated with dietary intake of glycidol, providing evidence for its use as a biomarker in epidemiological studies .
  • Animal Studies : Research conducted on rats showed that after controlled exposure to glycidol, significant amounts of this compound were detected in urine, reinforcing its role in assessing internal exposure levels .
  • Metabolomics Approaches : Advanced metabolomics techniques have been employed to analyze this compound in biological fluids, enhancing our understanding of its pharmacokinetics and potential health impacts .

Data Table: Summary of Biological Activities Associated with this compound

Activity Type Description References
Formation MechanismProduced via glutathione conjugation from glycidol ,
Excretion PatternsDetected in urine; serves as a biomarker for glycidol exposure ,
Genotoxic PotentialLimited evidence suggesting lower genotoxicity compared to glycidol ,
Biomarker ValidationCorrelates with dietary intake; useful for risk assessment ,

Properties

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)

InChI Key

XGJXKKRTZXBZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

Origin of Product

United States

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